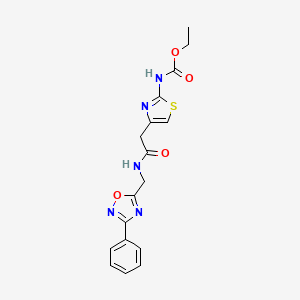

Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-2-25-17(24)21-16-19-12(10-27-16)8-13(23)18-9-14-20-15(22-26-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,23)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBWCKWJNJZRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through hydrogen bonding or other non-covalent interactions.

Biochemical Pathways

Oxadiazole derivatives have been reported to exhibit diverse biological activities, including analgesic and anti-inflammatory effects, suggesting that they may influence multiple biochemical pathways.

Result of Action

Some oxadiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications.

Biological Activity

Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various pharmacological activities, including anti-cancer and anti-inflammatory effects.

- Oxadiazole Moiety : Associated with diverse biological effects, particularly in antimicrobial and anticancer activities.

- Carbamate Group : Often enhances solubility and bioavailability of compounds.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to ethyl carbamate can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL against various pathogens .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been linked with cytotoxic effects against several cancer cell lines. For example, compounds with similar thiazole structures have demonstrated IC50 values below 30 µM against human glioblastoma cells . The presence of the oxadiazole ring further enhances the anticancer potential by modulating cellular pathways involved in tumor growth.

Neuroprotective Effects

In neuronal cell models, the compound has shown promise in reducing apoptosis markers such as cleaved caspase-3, indicating neuroprotective properties. This suggests a potential application in treating neurodegenerative diseases.

Anti-inflammatory Activity

The compound has been observed to inhibit nitric oxide synthase activity, reducing nitric oxide production—a key mediator in inflammatory processes. This mechanism underlines its potential use in treating inflammatory diseases.

Molecular Interactions

The biological activity of this compound is primarily mediated through interactions with specific proteins and enzymes:

- Binding Affinities : Studies suggest that the compound interacts with active sites of proteins involved in inflammatory responses, such as NF-kB and ATF4.

- Enzyme Inhibition : The ability to inhibit nitric oxide synthase is a critical aspect of its anti-inflammatory action.

Pharmacokinetics

The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Its transport within biological systems is facilitated by organic anion transporters (OATPs), enhancing its cellular uptake.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of structurally similar compounds derived from thiazole and oxadiazole. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with implications for developing new antibiotics .

Study 2: Anticancer Activity

In vitro assays on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutics. The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance potency against specific cancer types .

Study 3: Neuroprotection

Research involving neuronal cell cultures showed that the compound reduced oxidative stress markers and apoptosis rates. These findings support its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl (4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)carbamate exhibits promising anticancer properties. Studies suggest that compounds containing oxadiazole and thiazole rings can inhibit tumor growth by interfering with cancer cell proliferation pathways. The specific mechanisms are still under investigation, but preliminary data show potential interactions with protein targets involved in cancer progression .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by chronic inflammation. This could be particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of Ethyl (4-(2-oxo-2-(aminoethyl)thiazol-2-yl)carbamate inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The research highlighted the compound's ability to induce apoptosis in these cells through mitochondrial pathways.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: How can researchers optimize the synthesis yield of ethyl carbamate derivatives containing oxadiazole and thiazole moieties?

Methodological Answer:

To enhance yield, consider solvent selection, catalyst-free conditions, and stepwise coupling. For example, highlights a catalyst-free aqueous ethanol-mediated synthesis for analogous carbamates, achieving high purity and yield (64–74%) via nucleophilic substitution under reflux . Key steps:

- Use polar aprotic solvents (e.g., DMF) for intermediates.

- Employ triethylamine as a base to neutralize HCl byproducts during amide bond formation .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

A combination of 1H/13C NMR, HRMS, and IR is essential:

- 1H NMR : Identify protons on the thiazole (δ 6.8–7.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and carbamate (δ 1.2–1.4 ppm for ethyl group) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and oxadiazole) .

- Cross-validate with synthesized analogs to resolve overlapping signals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

SAR studies should focus on modular substitutions and computational modeling:

- Synthetic Modifications : Replace the phenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity changes .

- Molecular Docking : Use software like AutoDock to predict binding affinities toward targets (e.g., viral proteases or cancer-related kinases) . highlights triazole-thiadiazole derivatives with promising docking scores against thrombin.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) to correlate structural changes with activity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable Temperature NMR : Assess conformational flexibility (e.g., rotamers in the ethyl carbamate group) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly near the oxadiazole-thiazole junction .

- Comparative Analysis : Synthesize and analyze simplified analogs (e.g., removing the phenyl group) to isolate spectral contributions .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Prioritize models aligned with structural analogs’ known activities ( ):

- Anticancer : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines for cytotoxicity screening .

- Antiviral : Test against RNA viruses (e.g., influenza) using plaque reduction assays, as oxadiazole derivatives show RNA polymerase inhibition .

- Anti-inflammatory : Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA .

- Dose-Response Curves : Calculate IC50/EC50 values using non-linear regression analysis (GraphPad Prism) .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

Improve solubility without compromising activity:

- Prodrug Design : Introduce phosphate or PEG groups on the carbamate ethyl moiety .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies .

- Salt Formation : React the carbamate with HCl or sodium bicarbonate to form water-soluble salts .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.